methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate
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Overview
Description
Methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolo[2,1-c][1,4]oxazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate typically involves the reaction of 3-methylenemorpholin-2-ones with oxalyl chloride . The reaction conditions often include heating the reactants in the presence of a suitable solvent such as toluene, with a Dean–Stark trap to remove water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action for methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
Methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 4-oxo-1,6,7,8-tetrahydropyrrolo[2,1-c][1,4]oxazine-8a-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-13-8(12)9-3-2-4-10(9)7(11)5-14-6-9/h2-6H2,1H3 |
InChI Key |
FKMSLOYUJLCDBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCN1C(=O)COC2 |
Origin of Product |
United States |
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